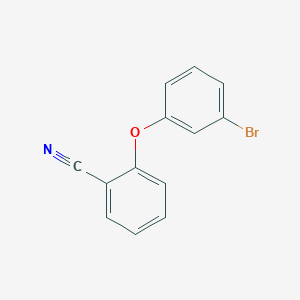

2-(3-Bromophenoxy)benzonitrile

Description

BenchChem offers high-quality 2-(3-Bromophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDLXUAFDWJHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenoxy)benzonitrile and its Structural Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The diaryl ether nitrile scaffold represents a cornerstone in modern medicinal chemistry, offering a privileged structural motif for engaging a diverse array of biological targets. At the heart of this chemical class lies 2-(3-Bromophenoxy)benzonitrile, a versatile intermediate that masterfully combines the conformational influence of a diaryl ether linkage, the bio-electronic properties of a nitrile pharmacophore, and the synthetic versatility of an aryl bromide. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 2-(3-Bromophenoxy)benzonitrile and its analogs. We will dissect established synthetic protocols, elucidate the causality behind experimental choices, and examine the structure-activity relationships that drive the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular architecture in their scientific pursuits.

Introduction: The Strategic Importance of the Diaryl Ether Nitrile Core

Diaryl ethers are a class of organic compounds that feature prominently in natural products and pharmaceuticals.[1] The ether linkage, while seemingly simple, imparts a specific three-dimensional geometry that is often crucial for high-affinity binding to protein targets. When combined with a nitrile group, the resulting diaryl ether nitrile scaffold gains a potent and versatile pharmacophore. The nitrile functional group is a key structural motif in numerous pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and for its metabolic stability.[2][3]

2-(3-Bromophenoxy)benzonitrile emerges as a particularly valuable molecule within this class. Its structure contains three key features:

-

The Diaryl Ether Backbone: Provides a semi-rigid conformational scaffold.

-

The Benzonitrile Moiety: The electron-withdrawing nitrile group not only influences the electronic properties of the molecule but also serves as a key interaction point with biological targets and a handle for further chemical transformations.[4]

-

The Bromophenyl Ring: The bromine atom is a critical synthetic handle, enabling a wide range of post-synthesis modifications through modern cross-coupling reactions.[5] This allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery.[6][7]

This guide will explore the synthesis of this core structure and demonstrate how it can be elaborated into a library of diverse analogs for biological screening.

Synthesis and Chemical Properties

The construction of 2-(3-Bromophenoxy)benzonitrile and its analogs relies on robust and well-established synthetic methodologies. The primary challenge is the formation of the diaryl ether C-O bond, for which the Ullmann condensation is the classic and most important method.[1][8]

Core Synthesis: The Ullmann Condensation

The Ullmann condensation, first described in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide salt) to form a diaryl ether.[8][9] The reaction typically requires high temperatures and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[10]

The general mechanism involves the reaction of an alkali metal aryl oxide with an aryl halide in the presence of copper salts.[1] While modern variations have introduced soluble copper catalysts and ligands to improve efficiency and mildness, the traditional protocol remains highly effective.[10]

Caption: Workflow for Ullmann Condensation Synthesis.

Causality: This protocol is designed to maximize the coupling efficiency by using a polar aprotic solvent (DMF) to dissolve the reactants and a base (K₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide. Cuprous iodide (CuI) is a common and effective copper catalyst for this transformation.[9][10]

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), 2-chlorobenzonitrile (1.0-1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and cuprous iodide (CuI, 0.1-0.2 eq.).

-

Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. The high temperature is necessary to overcome the activation energy of the C-O bond formation.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure diaryl ether.

Synthesis of Structural Analogs: Leveraging the Bromo-Substituent

The bromine atom on the phenoxy ring is a key point of diversification. Its presence allows for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to probe the structure-activity relationship. The Sonogashira coupling is a powerful example, used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12]

Caption: Diversification of the core scaffold via cross-coupling.

Causality: This reaction employs a dual-catalyst system. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the catalytic cycle.[11] An amine base is used to deprotonate the alkyne and neutralize the H-X byproduct.[12]

-

Setup: In a reaction vessel, dissolve 2-(3-Bromophenoxy)benzonitrile (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and cuprous iodide (CuI, 2-5 mol%) in a suitable solvent mixture like DMF or THF and an amine base (e.g., triethylamine, Et₃N).

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can poison the catalyst.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.[13]

-

Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify the residue using column chromatography to obtain the desired alkyne-substituted analog.

Physicochemical Properties

The properties of the core molecule are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrNO | [14] (structure-based) |

| Molecular Weight | ~286.12 g/mol | [14] (structure-based) |

| Appearance | Typically a solid | General Knowledge |

| LogP (Predicted) | ~3.7-4.0 | [15] (analog-based) |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | [16] (analog-based) |

| Rotatable Bond Count | 2 | [16] (analog-based) |

Note: Experimental data for 2-(3-Bromophenoxy)benzonitrile is not widely published; values are based on closely related structures and computational predictions.

Applications in Medicinal Chemistry and Drug Discovery

The 2-(phenoxy)benzonitrile framework and its analogs have demonstrated significant potential across various therapeutic areas. Their utility stems from the favorable combination of the diaryl ether's structural properties and the nitrile's electronic and interactive capabilities.

The Diaryl Ether Scaffold: A Privileged Structure

The diaryl ether motif is found in numerous biologically active compounds. For example, analogs of the diaryl ether triclosan have been developed as potent inhibitors of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival.[17][18] The specific torsion angles of the ether linkage orient the two aromatic rings in a defined spatial arrangement, which can be optimal for fitting into the binding pockets of enzymes and receptors.

The Nitrile as a Versatile Pharmacophore

The nitrile group is far more than a simple synthetic intermediate; it is a powerful pharmacophore that contributes significantly to a molecule's biological activity.[19]

-

Enzyme Inhibition: The linear geometry and strong dipole moment of the nitrile group allow it to act as a reversible or irreversible inhibitor of enzymes, particularly cysteine proteases and peptidases.[3]

-

Bioisosterism: It can serve as a bioisostere for a carbonyl group or a terminal alkyne, offering similar steric and electronic properties with improved metabolic stability.

-

Metabolic Stability: The C≡N triple bond is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]

Structure-Activity Relationship (SAR) Studies

The true power of the 2-(3-Bromophenoxy)benzonitrile scaffold lies in its suitability for SAR studies. By systematically modifying the substituents on both aromatic rings, researchers can map the chemical space required for optimal biological activity.

-

Antiplasmodial Activity: Studies on 2-phenoxybenzamides, which share the core diaryl ether structure, have shown that substitutions on the phenoxy ring significantly impact antiplasmodial activity. For instance, moving a substituent from the ortho to the para position can dramatically increase potency.[20]

-

Antiproliferative Activity: In studies of steroidal diaryl ethers, the nature of the substituent on the phenoxy ring (e.g., hydrogen vs. fluorine) was shown to have a profound effect on antiproliferative activity against cancer cell lines.[21]

-

TRPV1 Antagonism: In the development of antagonists for the TRPV1 receptor (implicated in pain), modifications to the C-region of phenylpropanamide analogs, which can be accessed via precursors like our title compound, were critical for achieving high potency.[6]

These examples underscore the importance of having a synthetically tractable core like 2-(3-Bromophenoxy)benzonitrile, which allows for the rapid generation and testing of diverse analogs to build a comprehensive understanding of the SAR.

Conclusion

2-(3-Bromophenoxy)benzonitrile is a strategically important molecule that serves as a gateway to a rich chemical space of diaryl ether nitriles. Its synthesis is grounded in robust chemical principles, primarily the Ullmann condensation, while its structure is primed for extensive diversification through modern cross-coupling reactions. The combination of a conformationally defined diaryl ether backbone, a versatile nitrile pharmacophore, and a modifiable bromophenyl ring makes this scaffold exceptionally valuable for researchers in drug discovery and materials science. By understanding the synthesis, properties, and strategic applications outlined in this guide, scientists can effectively harness the potential of 2-(3-Bromophenoxy)benzonitrile and its analogs to develop novel molecules with tailored functions and activities.

References

-

The Ullmann Ether Condensation - ResearchGate. Available from: [Link]

-

Ullmann Condensation - SynArchive. Available from: [Link]

- US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents.

-

Ullmann condensation - Wikipedia. Available from: [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available from: [Link]

-

Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC. Available from: [Link]

-

Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed. Available from: [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available from: [Link]

-

Microwave-Assisted Synthesis of Diaryl Ethers | Download Table - ResearchGate. Available from: [Link]

-

2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem. Available from: [Link]

-

Sonogashira coupling - Wikipedia. Available from: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

2-(2-Bromophenoxy)benzonitrile(CAS# 2183475-72-9 ) - angenechemical.com. Available from: [Link]

-

A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE - Revue Roumaine de Chimie -. Available from: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Available from: [Link]

- EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents.

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available from: [Link]

-

Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. Available from: [Link]

-

Preparation of benzonitrile - PrepChem.com. Available from: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available from: [Link]

-

Benzonitrile - Wikipedia. Available from: [Link]

-

Synthesis of Benzonitrile - YouTube. Available from: [Link]

-

20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. Available from: [Link]

-

Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI. Available from: [Link]

-

Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed. Available from: [Link]

-

Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans - PubMed. Available from: [Link]

-

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- (C13H7BrN2O3) - PubChemLite. Available from: [Link]

-

2-(3-Ethoxyphenoxy)benzonitrile | C15H13NO2 | CID 62336711 - PubChem. Available from: [Link]

-

2-(3-Bromophenyl)imidazo[2,1-b]oxazole - MDPI. Available from: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. angenesci.com [angenesci.com]

- 15. PubChemLite - Benzonitrile, 2-(2-bromophenoxy)-5-nitro- (C13H7BrN2O3) [pubchemlite.lcsb.uni.lu]

- 16. 2-(3-Ethoxyphenoxy)benzonitrile | C15H13NO2 | CID 62336711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

- 21. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 2-(3-Bromophenoxy)benzonitrile: Sourcing, Synthesis, and Strategic Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromophenoxy)benzonitrile is a deceptively simple yet powerful molecular scaffold that has garnered significant interest in the field of medicinal chemistry. Its strategic combination of a diaryl ether linkage, a synthetically versatile nitrile group, and a bromine atom ripe for cross-coupling reactions makes it a valuable building block for complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its commercial availability, quality control standards, and common synthetic routes. Furthermore, it explores the compound's reactivity and its application as a strategic precursor in modern drug discovery programs, offering field-proven insights into its derivatization and use in constructing novel molecular architectures.

Commercial Sourcing and Procurement

2-(3-Bromophenoxy)benzonitrile is a readily available building block, accessible through a variety of global chemical suppliers. It is typically offered in research to semi-bulk quantities with purities suitable for most synthetic applications. When selecting a supplier, it is imperative to consider not only the cost and available quantity but also the comprehensiveness of the analytical data provided. A reliable supplier will furnish a detailed Certificate of Analysis (CoA) with each batch.

Table 1: Representative Commercial Suppliers of 2-(3-Bromophenoxy)benzonitrile

| Supplier | Typical Purity | Available Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | ≥97% | Grams (g) to Kilograms (kg) | Extensive quality control documentation and global distribution. |

| Combi-Blocks, Inc. | ≥95% - 98% | Grams (g) | Specializes in diverse and unique building blocks for combinatorial chemistry.[1] |

| Angene Chemical | ≥98% | Milligrams (mg) to Grams (g) | Offers a range of purities and provides access to SDS and CoA upon request.[2] |

| BLD Pharm | Research Grade | Grams (g) | Provides a wide array of organic building blocks for R&D.[3] |

| AChemBlock | ≥95% | Grams (g) | Focuses on novel and diverse chemical building blocks.[4] |

Note: Availability and purity levels are subject to change. Always verify with the supplier before ordering.

Quality Control and Analytical Validation

For any synthetic endeavor, the quality of the starting material is paramount to ensure reproducibility and the integrity of downstream results. The CoA should be carefully reviewed to confirm both the identity and purity of 2-(3-Bromophenoxy)benzonitrile.

Essential Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): This is the most critical technique for structural confirmation. The ¹H NMR spectrum should show distinct aromatic proton signals corresponding to the two different phenyl rings. The ¹³C NMR will confirm the presence of the correct number of carbon atoms, with characteristic shifts for the nitrile carbon (~118 ppm), the carbons of the aromatic rings, and the carbon atom attached to the bromine.[5][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and quantified.[7]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing further evidence of its identity.

A typical Certificate of Analysis will report the purity as determined by NMR or HPLC.[7][8] Researchers should ensure the reported purity meets the requirements of their specific application.

Synthesis: The Ullmann Condensation

The most prevalent and industrially scalable method for synthesizing 2-(3-Bromophenoxy)benzonitrile is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction forms the key diaryl ether bond.[9][10][11][12]

Caption: Workflow for Ullmann Condensation Synthesis.

Field-Proven Experimental Protocol

Objective: To synthesize 2-(3-Bromophenoxy)benzonitrile via a copper-catalyzed Ullmann condensation.

Materials:

-

2-Chlorobenzonitrile

-

3-Bromophenol

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq), 2-chlorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst Addition: Add Copper(I) Iodide (0.1 eq) to the flask.

-

Solvent and Reaction: Add anhydrous DMF to the flask to create a stirrable slurry. Place the flask under a nitrogen atmosphere and heat the mixture to 140-150°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(3-Bromophenoxy)benzonitrile.

Strategic Applications in Medicinal Chemistry

The true value of 2-(3-Bromophenoxy)benzonitrile lies in its capacity as a versatile scaffold. The nitrile and bromo substituents offer orthogonal reactivity, allowing for selective and sequential modifications.

The Nitrile Group: A Chemical Chameleon

The benzonitrile moiety is a well-established pharmacophore and a key synthetic intermediate.[13][14] It can act as a hydrogen bond acceptor or be transformed into other critical functional groups.

-

Hydrolysis: Can be converted to a carboxylic acid or a primary amide.

-

Reduction: Can be reduced to a primary amine (benzylamine).

-

Cyclization: Can participate in cycloaddition reactions to form heterocycles like tetrazoles.

The Bromo Group: A Gateway to Complexity

The aryl bromide is an ideal handle for modern cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold.

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Heck Coupling: Formation of C-C bonds with alkenes.

Caption: Key Synthetic Derivatization Pathways.

This dual reactivity makes 2-(3-Bromophenoxy)benzonitrile a valuable precursor for creating libraries of compounds for high-throughput screening, particularly in the development of kinase inhibitors and other targeted therapies where a diaryl ether core is often a privileged scaffold.

References

-

Ullmann condensation. Wikipedia.[Link]

-

Thermo Fisher Scientific. Certificate of analysis - 2-Bromo-5-methoxybenzonitrile.[Link]

-

Thermo Fisher Scientific. Certificate of analysis - 2-Bromo-4-(trifluoromethoxy)benzonitrile, 97%.[Link]

-

Angene Chemical. 2-(2-Bromophenoxy)benzonitrile(CAS# 2183475-72-9).[Link]

-

PMC (PubMed Central). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.[Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB.[Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.[Link]

-

Wikipedia. Benzonitrile.[Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information.[Link]

- Google Patents.US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

-

Chemsrc.com. 2-Bromo-3-methoxybenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.[Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection.[Link]

-

TUS (Technological University of the Shannon). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.[Link]

-

PubChemLite. Benzonitrile, 2-(2-bromophenoxy)-5-nitro- (C13H7BrN2O3).[Link]

-

ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.[Link]

-

Journal of Materials Chemistry C (RSC Publishing). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.[Link]

-

PMC (PubMed Central). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.[Link]

Sources

- 1. 3-(2-Bromophenoxy)propanenitrile | 154405-38-6 [sigmaaldrich.com]

- 2. angenesci.com [angenesci.com]

- 3. 28188-41-2|3-(Bromomethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 95% | CAS: 906673-58-3 | AChemBlock [achemblock.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. research.tus.ie [research.tus.ie]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Safety and Handling of 2-(3-Bromophenoxy)benzonitrile

This technical guide details the safety, handling, and strategic application of 2-(3-Bromophenoxy)benzonitrile (CAS 1020922-43-3).[1] It is designed for researchers and drug development professionals utilizing this compound as a high-value intermediate in the synthesis of diaryl ether-based pharmacophores.[1]

A Technical Guide for Medicinal Chemistry Workflows[1]

Executive Summary: The Dual-Handle Scaffold

2-(3-Bromophenoxy)benzonitrile is a critical "dual-handle" intermediate.[1] It features two distinct reactive sites:[2][3]

-

The Nitrile (-CN): A gateway for heterocycle formation (e.g., tetrazoles, oxadiazoles) or reduction to benzylamines.[1]

-

The Aryl Bromide (-Br): A classic electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

While structurally stable, its handling requires specific protocols to mitigate the risks associated with aromatic nitriles (potential cyanide release under extreme conditions) and halogenated aromatics (sensitization and persistence).[1]

Hazard Identification & Risk Assessment

This compound is generally classified under GHS as an Irritant and Acute Toxin , sharing the toxicological profile of the broader bromophenoxybenzonitrile class.[1]

GHS Classification (Inferred from Analogues)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat.[1] 4 | H302: Harmful if swallowed.[1][4][5] |

| Skin Corrosion/Irritation | Cat.[1][4][6][7] 2 | H315: Causes skin irritation.[1][7][8] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][7] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][7] |

The "Silent" Hazard: Nitrile Metabolism

Unlike aliphatic nitriles, aromatic nitriles like 2-(3-Bromophenoxy)benzonitrile are resistant to rapid hydrolysis.[1] However, metabolic activation (via cytochrome P450) or thermal decomposition can release cyanide ions (CN⁻).[1]

-

Critical Control: Avoid concurrent use with strong acids or oxidizers without temperature control, as this accelerates hydrolysis to the amide/acid and potential HCN release.[1]

Strategic Handling Protocols

Expert Insight: The primary risk in a research setting is not acute cyanide poisoning, but rather chronic sensitization from the aryl bromide moiety and ocular damage from the nitrile dust/vapors.[1]

Engineering Controls

-

Primary Barrier: All weighing, transferring, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

-

Secondary Barrier: Use a localized exhaust trunk if the fume hood sash must be raised for equipment setup.[1]

Personal Protective Equipment (PPE) Matrix

The choice of gloves is critical.[1][7] Standard latex gloves are permeable to many aromatic nitriles.[1]

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double-gloved) | Provides chemical resistance; outer glove protects inner glove from contamination.[1] |

| Gloves (High Risk) | Laminate / Silver Shield | Required for prolonged handling or if dissolved in penetrating solvents (e.g., DCM, DMF).[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust or splashes entering from the side.[1] |

| Respiratory | P100 / OV Cartridge | Only required if working outside a fume hood (Emergency only).[1] |

Operational Workflow: Risk Mitigation

The following decision tree outlines the safe handling logic based on the state of the material.

Figure 1: Operational workflow emphasizing state-dependent handling to minimize exposure.

Storage & Stability

To maintain the integrity of the ether linkage and prevent hydrolysis of the nitrile:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1] The ether oxygen is susceptible to slow oxidation over long periods if exposed to air.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

Emergency Response Protocols

In the event of an incident, the "Dual Hazard" nature requires a specific response strategy.

Spill Cleanup (Self-Validating Protocol)

-

Isolate: Evacuate the immediate area (10-meter radius).

-

PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]

-

Contain:

-

Decontaminate: Wash the surface with a 10% bleach solution (oxidizes traces) followed by water.[1]

-

Disposal: Seal in a bag labeled "Hazardous Waste: Toxic/Irritant."

Exposure Response Logic

Figure 2: Emergency response decision matrix for exposure incidents.

Synthesis Applications & Context

Understanding the reactivity helps in safe handling.[1] This molecule is typically used in:

-

Suzuki Couplings: The bromine atom is replaced by a boronic acid.[1] Safety Note: Palladium catalysts used here can be sensitizers; handle the reaction mixture as a "double sensitizer."[1]

-

Nitrile Reductions: Converting the -CN to an amine (-CH₂NH₂).[1] Safety Note: These reactions often use Lithium Aluminum Hydride (LiAlH₄) or Borane, which are pyrophoric.[1] The safety protocol must shift to "Pyrophoric Handling" during this step.

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzonitrile Derivatives (Class). Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Aromatic Nitriles. Retrieved from [Link][1]

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

The Synthetic Versatility of 2-(3-Bromophenoxy)benzonitrile: A Gateway to Novel Heterocyclic Scaffolds and Bioactive Molecules

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Bromophenoxy)benzonitrile emerges as a highly versatile and strategically functionalized building block. Its unique arrangement of a diaryl ether linkage, a reactive nitrile group, and a synthetically amenable bromine atom provides a powerful platform for the generation of diverse and medicinally relevant heterocyclic systems. This guide provides an in-depth exploration of the applications of 2-(3-Bromophenoxy)benzonitrile, offering detailed insights into its reactivity and practical, field-proven protocols for its transformation into high-value compounds. For researchers, medicinal chemists, and professionals in drug development, understanding the synthetic potential of this molecule opens new avenues for the design and synthesis of next-generation therapeutics.

The core value of 2-(3-Bromophenoxy)benzonitrile lies in its capacity to serve as a precursor to tricyclic systems, particularly the dibenzo[b,f][1][2]oxazepine scaffold. This privileged core is found in a number of centrally acting agents. Furthermore, the inherent functionalities of the molecule allow for its elaboration into other significant pharmacophores, including those relevant to the development of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for the treatment of allergic diseases.[1][3] This document will elucidate the key synthetic transformations of 2-(3-Bromophenoxy)benzonitrile, providing both the "how" and the "why" behind the experimental methodologies.

Core Application: Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives

The dibenzo[b,f][1][2]oxazepine ring system is a cornerstone in medicinal chemistry, most notably as the core of the atypical antipsychotic drug Loxapine.[4] 2-(3-Bromophenoxy)benzonitrile is an ideal precursor for accessing this tricyclic scaffold through a sequence of strategic bond-forming reactions. The general approach involves an initial amination at the bromine-bearing position, followed by an intramolecular cyclization.

Synthetic Strategy: A Two-Pronged Approach

The construction of the central seven-membered oxazepine ring from 2-(3-Bromophenoxy)benzonitrile can be envisioned through two primary retrosynthetic disconnections, both leveraging modern cross-coupling chemistry.

Caption: Retrosynthetic approach for Dibenzo[b,f][1][2]oxazepines.

The key C-N bond-forming reactions to generate the necessary amine intermediate are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these powerful methods often depends on the specific substrate, desired reaction conditions, and catalyst availability.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[5][6] It is often the method of choice for constructing C-N bonds with a wide variety of amines.

-

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction is a cost-effective alternative, particularly for large-scale synthesis.[7][8] While traditionally requiring harsh conditions, modern ligand systems have enabled milder and more efficient transformations.[3]

Key Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of 2-(3-Bromophenoxy)benzonitrile with a suitable amine, for instance, 2-aminoethanol, would furnish a key intermediate primed for cyclization. The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

| Parameter | Recommended Conditions | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ.[6] |

| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[2][6] |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[2] |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the stability of the catalyst and intermediates.[9] |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle to completion. |

Experimental Protocol: Buchwald-Hartwig Amination of 2-(3-Bromophenoxy)benzonitrile with 2-Aminoethanol

This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig aminations.[2][10]

Materials:

-

2-(3-Bromophenoxy)benzonitrile

-

2-Aminoethanol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-(3-Bromophenoxy)benzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to dissolve the solids.

-

In a separate flask, dissolve 2-aminoethanol (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.

-

Slowly add the amine/base solution to the catalyst/substrate mixture with vigorous stirring.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(3-(2-hydroxyethylamino)phenoxy)benzonitrile.

Intramolecular Cyclization: The Smiles Rearrangement

With the aminated intermediate in hand, the subsequent intramolecular cyclization to form the dibenzo[b,f][1][2]oxazepine core can be achieved through various methods. One particularly elegant approach is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[11][12] In this case, the alkoxide generated from the hydroxyethyl side chain would act as the nucleophile, attacking the carbon atom bearing the nitrile group, which activates the ring towards nucleophilic attack.

Caption: Proposed Smiles Rearrangement for dibenzo[b,f][1][2]oxazepine synthesis.

Experimental Protocol: Intramolecular Smiles Rearrangement

This is a generalized protocol based on the principles of the Smiles rearrangement.[13][14]

Materials:

-

2-(3-(2-hydroxyethylamino)phenoxy)benzonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of NaH (1.5 eq) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of 2-(3-(2-hydroxyethylamino)phenoxy)benzonitrile (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired dibenzo[b,f][1][2]oxazepine derivative.

Application in the Synthesis of CRTH2 Antagonists

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein-coupled receptor that plays a crucial role in allergic and inflammatory responses.[1] Antagonists of this receptor are of significant interest for the treatment of asthma and other allergic diseases.[15] Several classes of CRTH2 antagonists feature a diaryl ether or a related benzophenone scaffold.[3] The 2-(phenoxy)benzonitrile core, for which 2-(3-Bromophenoxy)benzonitrile is a valuable synthon, can be elaborated into potent CRTH2 antagonists. For instance, benzodiazepinone derivatives, which have shown high potency as CRTH2 antagonists, can be synthesized from precursors derived from functionalized benzophenones.[1][16] An intramolecular cyclization of a suitably substituted 2-aminobenzophenone is a key step in forming the diazepinone ring.[17]

Further Synthetic Transformations and Potential

The synthetic utility of 2-(3-Bromophenoxy)benzonitrile extends beyond the applications detailed above. The nitrile and bromo functionalities offer a plethora of opportunities for further chemical manipulation:

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of subsequent reactions for further diversification.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in a variety of other cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of carbon-based substituents.

-

Electrophilic Cyclization: The diaryl ether moiety can be a substrate for electrophilic cyclization reactions, leading to the formation of other heterocyclic systems.[18][19]

Conclusion

2-(3-Bromophenoxy)benzonitrile is a powerful and versatile building block in modern organic synthesis. Its strategic placement of reactive functional groups provides a reliable and efficient entry point to complex and medicinally relevant heterocyclic scaffolds, most notably the dibenzo[b,f][1][2]oxazepine core. The application of robust and well-established synthetic methodologies such as the Buchwald-Hartwig amination and the Smiles rearrangement allows for the controlled and predictable transformation of this starting material into high-value products. For researchers and professionals in drug development, a thorough understanding of the synthetic potential of 2-(3-Bromophenoxy)benzonitrile will undoubtedly spur innovation in the design and synthesis of novel therapeutic agents.

References

- Benzodiazepinone Derivatives as CRTH2 Antagonists. (URL not available)

- CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google P

-

Buchwald–Hartwig amination - Wikipedia. [Link]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not available)

-

Synthesis of the benzophenone fragment of balanol via an intramolecular cyclization event. [Link]

-

Benzodiazepinone Derivatives as CRTH2 Antagonists | Scilit. [Link]

-

A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation - ResearchGate. [Link]

-

Method for synthesizing loxapine - Eureka | Patsnap. [Link]

-

Rapid Construction of Acridines Via Bf3•Et2o Promoted Cyclization of 2−Phenylamino Benzophenones | Request PDF - ResearchGate. [Link]

-

Structures of loxapine and amoxapine. | Download Scientific Diagram - ResearchGate. [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

-

Modern Aspects of the Smiles Rearrangement. - SciSpace. [Link]

-

Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC. [Link]

-

EXPANSION OF THE APPLICABILITY OF THE TRUCE-SMILES REARRANGEMENT - Knowledge Commons. [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. [Link]

-

Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68) - YouTube. [Link]

-

Truce-Smiles rearrangement of substituted phenyl ethers. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]

-

Proposed mechanism for synthesis of 2‐amino benzophenone. | Download Scientific Diagram - ResearchGate. [Link]

-

Smiles Rearrangement - Cambridge University Press. [Link]

-

Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine - ResearchGate. [Link]

-

Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. [Link]

-

Loxapine - Wikipedia. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

-

Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. [Link]

-

acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. [Link]

- EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google P

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. [Link]

- US3646011A - Preparation of 2 3-dihydro-1h-1 4-benzodiazepines 4-oxides.

-

Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][5][20]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation - Scientific Research Publishing. [Link]

Sources

- 1. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 4. Loxapine - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. mdpi.com [mdpi.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 14. Smiles Rearrangement (Chapter 104) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzodiazepinone Derivatives as CRTH2 Antagonists | Scilit [scilit.com]

- 17. Synthesis of the benzophenone fragment of balanol via an intramolecular cyclization event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 19. US3646011A - Preparation of 2 3-dihydro-1h-1 4-benzodiazepines 4-oxides - Google Patents [patents.google.com]

- 20. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]

Palladium-catalyzed cross-coupling reactions of 2-(3-Bromophenoxy)benzonitrile

Application Note: Strategic Pd-Catalyzed Functionalization of 2-(3-Bromophenoxy)benzonitrile

Substrate Analysis & Mechanistic Strategy

The Scaffold: 2-(3-Bromophenoxy)benzonitrile (CAS: 693232-06-3) represents a "privileged structure" in kinase inhibitor design (e.g., Dacomitinib analogs) and agrochemistry.

Structural Deconstruction:

-

Ring A (Electrophile): Contains a bromine atom at the meta position relative to the ether linkage.

-

Ring B (Auxiliary): Contains a nitrile (cyano) group at the ortho position.

-

The Linker: The ether oxygen acts as an electronic bridge.

Reactivity Profile (The "Application Scientist" Insight): Unlike simple aryl bromides, this substrate presents a unique "push-pull" electronic environment:

-

Inductive Activation: The electron-withdrawing nitrile group on Ring B decreases the electron density on the ether oxygen. Consequently, the oxygen is less able to donate electron density into Ring A via resonance. This renders the C-Br bond more electron-deficient than in standard anisole derivatives, theoretically facilitating Oxidative Addition with Pd(0).

-

The Nitrile Hazard: The nitrile group is susceptible to two failure modes:

-

Catalyst Poisoning:[1] The

-system of the nitrile can coordinate to Pd(II), forming stable "dead" complexes (Pd-NCR), effectively removing active catalyst from the cycle. -

Hydrolysis: Under standard basic aqueous conditions (e.g., NaOH/Heat), the nitrile rapidly converts to a primary amide.

-

Strategic Imperative: Protocols must utilize bulky, electron-rich phosphine ligands (to outcompete nitrile coordination) and mild, non-nucleophilic bases (to prevent hydrolysis).

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical competition between productive coupling and nitrile-mediated catalyst deactivation.

Figure 1: Catalytic cycle emphasizing the risk of off-cycle nitrile coordination, which necessitates sterically demanding ligands.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl boronic acids while preserving the nitrile. Challenge: Standard aqueous carbonate bases (Na2CO3) at reflux can hydrolyze the nitrile.

Optimized Conditions:

-

Catalyst: Pd(dppf)Cl2·DCM (Robust, resists oxidation) or Pd2(dba)3 + XPhos (High activity).

-

Base: Potassium Phosphate Tribasic (K3PO4) – Anhydrous or minimal water.

-

Solvent: 1,4-Dioxane (High boiling, good solubility).

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

2-(3-Bromophenoxy)benzonitrile (1.0 equiv, 1.0 mmol, 274 mg)

-

Aryl Boronic Acid (1.2 equiv)

-

K3PO4 (2.0 equiv, finely ground)

-

Pd(dppf)Cl2·DCM (3 mol%)

-

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane (5 mL) via syringe. Note: If solubility is poor, add 5% v/v water, but strictly monitor reaction time.

-

React: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint: Look for the disappearance of the starting bromide. If nitrile hydrolysis occurs (new polar spot), lower temp to 60°C and switch ligand to SPhos.

-

-

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

-

Purification: Flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Introduction of amine functionality (e.g., morpholine, piperazine). Challenge: Strong alkoxide bases (NaOtBu) often used in Buchwald couplings can attack the nitrile (nucleophilic addition).

Optimized Conditions:

-

Catalyst: Pd2(dba)3 (Source of Pd0).

-

Ligand: BrettPhos or RuPhos (Specific for C-N, bulky enough to prevent nitrile binding).

-

Base: Cesium Carbonate (Cs2CO3) – Weaker base, high functional group tolerance.

-

Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict Schlenk conditions:

-

Combine Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in Toluene (1 mL/mmol). Stir at RT for 1 minute to pre-form the active catalyst (solution turns from purple to orange/brown).

-

-

Substrate Addition: Add:

-

2-(3-Bromophenoxy)benzonitrile (1.0 equiv)

-

Amine (1.2 equiv)

-

Cs2CO3 (2.0 equiv, dried)

-

-

Reaction: Heat to 100°C.

-

Note: Cs2CO3 is heterogeneous; vigorous stirring (1000 rpm) is critical for kinetics.

-

-

Timeline: Typical conversion in 8–12 hours.

-

Workup: Dilute with DCM, filter to remove inorganic salts. Concentrate and purify.

Data & Decision Matrix

Comparative Base Screening (Impact on Nitrile Integrity):

| Base | Solvent | Temp (°C) | Yield (Coupling) | Nitrile Hydrolysis (%) | Recommendation |

| K3PO4 | Dioxane | 80 | 92% | < 1% | Preferred |

| Na2CO3 | Dioxane/H2O | 100 | 85% | 15% | Avoid |

| KOtBu | Toluene | 80 | 40% | N/A (Side Rxns) | Do Not Use |

| Cs2CO3 | Toluene | 100 | 88% | < 1% | Excellent for C-N |

Workflow Decision Tree:

Figure 2: Decision logic for selecting reaction conditions to maximize chemoselectivity.

Troubleshooting & Expert Tips

-

"Stalled" Reaction: If the reaction stops at 50% conversion, do not just add more catalyst. The nitrile might be coordinating.

-

Fix: Add more Ligand (not metal) to shift the equilibrium back to the active species.

-

-

Debromination (Ar-H formation): Often caused by overheating in alcoholic solvents (e.g., isopropanol).

-

Fix: Switch to non-protic solvents like Toluene or Dioxane.

-

-

Purification Issues: The diaryl ether products are often oils.

-

Tip: If the nitrile product co-elutes with the starting material, try using Toluene as the eluent in TLC/Column, or convert the nitrile to a tetrazole (using NaN3) in situ if that is the final target, to change polarity drastically.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organopalladium Complexes. Accounts of Chemical Research, 31(12), 852–860. Link

-

Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: 2-(3-Bromophenoxy)benzonitrile in Advanced Functional Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Insights

In the design of advanced functional materials, the selection of molecular building blocks dictates the ultimate thermal, electronic, and photophysical properties of the final architecture. 2-(3-Bromophenoxy)benzonitrile (CAS: 1020922-43-3) has emerged as a highly versatile, bifunctional intermediate. Its utility stems from the strategic placement of two orthogonal reactive sites separated by a flexible ether linkage:

-

The Aryl Bromide Moiety: Acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of electron-donating groups (donors)[1].

-

The Benzonitrile Moiety: Serves a dual purpose. In optoelectronics, it acts as a strong electron-withdrawing group (acceptor) to facilitate intramolecular charge transfer (ICT). In polymer chemistry, the nitrile group functions as a latent cross-linking site that undergoes thermal trimerization into stable triazine rings at elevated temperatures.

The phenoxy ether linkage is the critical structural feature here. Unlike direct biaryl linkages, the ether oxygen breaks the extended

Bifunctional reactivity of 2-(3-Bromophenoxy)benzonitrile in materials science.

Application in Optoelectronics: TADF OLEDs

The commercial viability of Organic Light-Emitting Diodes (OLEDs) relies heavily on the efficiency of blue emitters. Traditional fluorescent materials cap internal quantum efficiency (IQE) at 25% due to spin statistics. TADF materials overcome this by harvesting the 75% of non-radiative triplet excitons via Reverse Intersystem Crossing (RISC)[2].

For RISC to occur at ambient temperatures, the energy gap between the lowest singlet (

Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing.

Quantitative Impact of the Phenoxy Linkage

The table below summarizes the photophysical advantages of integrating the phenoxybenzonitrile core into TADF architectures compared to standard direct-linked carbazole-benzonitrile (CzBN) materials.

| Architectural Core | Donor Moiety | Acceptor Moiety | PLQY (%) | Emission Peak ( | |

| Standard CzBN | Carbazole | Benzonitrile | ~0.15 | 80 - 85 | 470 nm (Sky Blue) |

| Phenoxy-Linked CzBN | Carbazole | Phenoxybenzonitrile | ~0.08 | 92 - 95 | 455 nm (Deep Blue) |

| Phenoxazine-Linked | Phenoxazine | Phenoxybenzonitrile | ~0.02 | >95 | 480 nm (Green-Blue) |

Validated Protocol: Synthesis of a TADF Precursor via Suzuki-Miyaura Coupling

This protocol details the cross-coupling of 2-(3-bromophenoxy)benzonitrile with 4-(9H-carbazol-9-yl)phenylboronic acid to yield a high-efficiency D-A TADF emitter.

Rationale & Causality of Experimental Choices

-

Catalyst System (

/ SPhos): The phenoxy ether linkage introduces steric bulk and potential oxygen coordination that can poison simpler catalysts like -

Solvent System (Toluene/Water/Ethanol 4:1:1): The biphasic system is crucial. Toluene dissolves the organic substrates, water dissolves the inorganic base (

), and ethanol acts as a phase-transfer agent, ensuring the boronate complex can efficiently interact with the palladium center at the solvent interface. -

Degassing: Oxygen rapidly oxidizes the active

species to an inactive

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

-

In an oven-dried 100 mL Schlenk flask, add 2-(3-bromophenoxy)benzonitrile (1.0 eq, 2.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq, 2.4 mmol), and

(3.0 eq, 6.0 mmol). -

Add a solvent mixture of Toluene/Water/Ethanol (4:1:1 v/v/v, 30 mL total).

-

Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen.

Step 2: Catalyst Addition & Reaction

-

Under a positive flow of ultra-high purity Argon, quickly add

(0.02 eq, 4 mol% Pd) and SPhos (0.08 eq, 8 mol%). -

Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

Step 3: Self-Validating In-Process Control (IPC)

-

TLC Check: Extract a 10

aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate). -

Validation: The starting bromide (

) is UV-active but non-fluorescent. The successful formation of the D-A product (

Step 4: Workup & Purification

-

Cool the reaction to room temperature. Dilute with 50 mL Ethyl Acetate and 50 mL deionized water.

-

Separate the organic layer. Wash the aqueous layer twice with 20 mL Ethyl Acetate.

-

Wash the combined organic layers with brine (30 mL). Causality: Brine breaks any micro-emulsions formed by the ether linkage and ethanol.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/Ethyl Acetate).

-

Final Validation:

NMR (

Application in High-Performance Polymers

Beyond optoelectronics, 2-(3-bromophenoxy)benzonitrile is utilized in polymer chemistry to synthesize advanced Polyaryletherketones (PAEKs) and Polyimides.

By reacting the aryl bromide site with phenolic end-groups of a polymer chain (via Nucleophilic Aromatic Substitution,

This post-polymerization cross-linking drastically increases the Glass Transition Temperature (

References

-

Benchchem. "3-Bromo-4-phenoxybenzonitrile | CAS 183111-00-4." Benchchem Product Catalog. 1

-

ResearchGate. "Multiple Carbazole‐Benzonitrile (CzBN) Derived TADF Molecules Targeting Efficient and Stable Blue OLEDs." ResearchGate.2

-

SPIE Digital Library. "Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence?" SPIE. 5

-

AIP Publishing. "A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs." AIP. 4

-

ACS Publications. "Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties." The Journal of Physical Chemistry B. 3

Sources

- 1. 3-Bromo-4-phenoxybenzonitrile|CAS 183111-00-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence? [spiedigitallibrary.org]

Application Notes & Protocols: Synthesis of Dibenz[b,f]oxepine Scaffolds via Intramolecular Cyclization of 2-(3-Bromophenoxy)benzonitrile

Introduction: Strategic Importance of 2-(3-Bromophenoxy)benzonitrile

2-(3-Bromophenoxy)benzonitrile is a bespoke diaryl ether precursor strategically designed for the synthesis of complex heterocyclic systems. Its intrinsic structure, featuring a brominated aryl ring tethered to a benzonitrile moiety via an ether linkage, makes it an ideal starting material for intramolecular cyclization reactions. The primary application of this molecule is in the construction of the dibenz[b,f]oxepine scaffold.

This seven-membered heterocyclic core is of significant interest to the pharmaceutical and drug development sectors. Compounds incorporating the dibenz[b,f]oxepine framework have demonstrated a wide range of potent biological activities, including antidepressant, anxiolytic, antipsychotic, and anti-inflammatory properties.[1] Furthermore, this motif is present in various natural products exhibiting significant cytotoxicity against human cancer cell lines, as well as antimycobacterial and antimalarial activities.[1]

This document provides detailed protocols for two primary, mechanistically distinct, metal-catalyzed intramolecular cyclization strategies to convert 2-(3-Bromophenoxy)benzonitrile into the corresponding dibenz[b,f]oxepine-based structures: Palladium-Catalyzed C-H Arylation and Copper-Catalyzed Ullmann Condensation.

Physicochemical Properties & Safety Data

Prior to commencing any experimental work, it is imperative to be familiar with the physicochemical properties and to adhere strictly to the safety guidelines for 2-(3-Bromophenoxy)benzonitrile.

Table 1: Physicochemical Properties of 2-(3-Bromophenoxy)benzonitrile

| Property | Value |

| Molecular Formula | C₁₃H₈BrNO |

| Molecular Weight | 274.12 g/mol |

| CAS Number | 155866-71-0 |

| Appearance | Off-white to pale yellow solid |

| Purity | >98% (typically) |

Table 2: Hazard and Precautionary Information [2]

| Category | Statement |

| Signal Word | Warning |

| Hazard Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical. All operations should be performed in a well-ventilated fume hood.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and analysis of products derived from 2-(3-Bromophenoxy)benzonitrile.

Caption: General workflow for metal-catalyzed cyclization reactions.

Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation

Principle and Mechanism

This protocol leverages the power of palladium catalysis to forge a new carbon-carbon bond directly between the brominated aromatic ring and a C-H bond on the adjacent benzonitrile ring. This approach, a type of intramolecular Heck reaction or direct arylation, offers high efficiency and functional group tolerance. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by a rate-determining C-H activation/cleavage step (often via a concerted metalation-deprotonation pathway), and finally reductive elimination to yield the cyclized product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Reagents and Equipment

| Reagents | Equipment |

| 2-(3-Bromophenoxy)benzonitrile | Schlenk flask or oven-dried round-bottom flask |

| Palladium(II) Acetate (Pd(OAc)₂) | Magnetic stirrer hotplate with oil bath |

| SPhos (Ligand) | Reflux condenser |

| Potassium Carbonate (K₂CO₃), anhydrous | Inert gas line (Nitrogen or Argon) with manifold |

| Anhydrous Toluene or DMA | Syringes and needles |

| Celite® | TLC plates and chamber |

| Ethyl Acetate, Hexanes (for chromatography) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |

| Column chromatography setup |

Step-by-Step Protocol

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Bromophenoxy)benzonitrile (1.0 eq), Potassium Carbonate (2.0 eq), Palladium(II) Acetate (0.05 eq), and SPhos (0.10 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Through a rubber septum, add anhydrous toluene (or DMA) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup (Cooling & Filtration): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

-

Workup (Extraction): Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure dibenz[b,f]oxepine product.

Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation

Principle and Mechanism

The Ullmann reaction is a classic copper-catalyzed coupling method.[3] While traditionally used for forming biaryl ethers, it is also effective for creating C-C bonds between aryl halides.[4][5] Modern protocols utilize a Cu(I) salt, a ligand (often a diamine), and a base at more moderate temperatures than the harsh traditional conditions.[6][7] The mechanism is thought to involve the oxidative addition of the aryl bromide to a Cu(I) species, which then coordinates with the other aryl ring intramolecularly, leading to C-C bond formation through reductive elimination.

Sources

- 1. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. byjus.com [byjus.com]

- 4. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Bromophenoxy)benzonitrile

Welcome to the dedicated technical support guide for the purification of 2-(3-Bromophenoxy)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and require robust, field-tested methods for achieving high purity. We will move beyond simple procedural lists to explore the rationale behind methodological choices, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for effective purification strategy.

Q1: What are the primary purification techniques suitable for 2-(3-Bromophenoxy)benzonitrile?

The two most effective and commonly employed techniques for purifying 2-(3-Bromophenoxy)benzonitrile are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the scale of the purification. Recrystallization is ideal for removing small amounts of impurities from a large batch of crystalline material, while column chromatography excels at separating complex mixtures or compounds with very similar polarities.[1][2]

Q2: What are the likely impurities I should expect from the synthesis of 2-(3-Bromophenoxy)benzonitrile?

Understanding the potential impurities is critical for designing an effective purification strategy. Given that this compound is typically synthesized via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution, the following impurities are common:[3][4]

-

Unreacted Starting Materials: 2-chlorobenzonitrile (or 2-bromobenzonitrile) and 3-bromophenol.

-

Homocoupled Byproducts: Symmetrical biaryl ethers formed from the starting materials.[5][6]

-

Catalyst Residues: Residual copper salts, which can often impart a green or blue hue to the crude product.

-

Solvent Residues: High-boiling polar aprotic solvents like DMF or NMP are often used and can be difficult to remove.[3]

-

Hydrolysis Products: Under certain work-up or reaction conditions, the nitrile group can hydrolyze to the corresponding amide (2-(3-bromophenoxy)benzamide) or even the carboxylic acid.[7][8]

Q3: How can I assess the purity of my final product?

A multi-faceted approach is recommended to confirm the purity and identity of 2-(3-Bromophenoxy)benzonitrile:

-

Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A pure compound should ideally show a single spot.

-

Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.[9]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

Purification Strategy Decision Guide

The choice of purification method is dictated by the nature of the crude product and the impurity profile. This decision tree illustrates a logical workflow for selecting the optimal technique.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This guide is formatted to address specific issues you may encounter during your experiments.

Problem 1: My recrystallization attempt resulted in a very low yield.

-

Potential Cause 1: Using too much solvent. The principle of recrystallization relies on creating a saturated solution at high temperature.[10] Adding an excessive amount of solvent will keep the product dissolved even upon cooling.

-

Potential Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.[13]

-

Solution: Allow the hot, clear solution to cool slowly and undisturbed to room temperature first. Once crystal formation (nucleation) is well underway, then place the flask in an ice bath to maximize recovery.[13]

-

-

Potential Cause 3: Inappropriate solvent choice. The ideal solvent should dissolve the compound when hot but not when cold.[12]

-